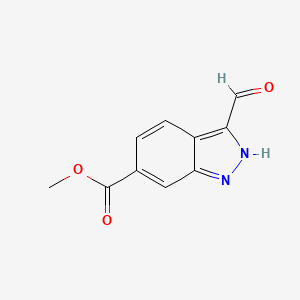

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

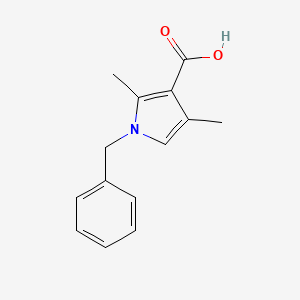

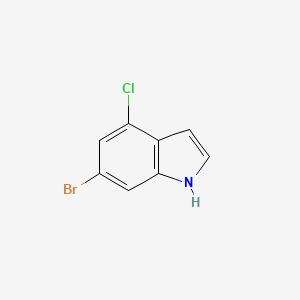

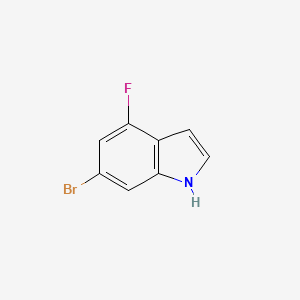

The compound 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are known for their diverse pharmacological activities and are used in the synthesis of various pharmaceuticals. The presence of a fluorine atom and a methyl group in the compound suggests that it may have unique electronic and steric properties that could influence its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One such method involves the nucleophilic substitution of the indazole N—H hydrogen atom with different substituents, as seen in the synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . Another practical synthesis approach for indazoles is the condensation of o-fluorobenzaldehydes with hydrazine, which can be optimized by using methyloxime derivatives to prevent competitive reductions . These methods highlight the versatility in synthesizing indazole derivatives, which could be applied to the synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a pyrazole ring fused to a benzene ring. The infrared spectrum, structural, and optical properties of similar compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, revealing that the fluorine atom and the carbonyl group play crucial roles in molecular interactions . The molecular docking studies suggest that these functional groups are essential for binding, indicating potential inhibitory activities against certain enzymes .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including molecular rearrangements. For instance, 4-iminomethyl-1,2,3-triazoles can interconvert between structural isomers when heated, with the equilibrium position depending on the electronic properties of substituents . This kind of reactivity could be relevant for 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, as the presence of electron-withdrawing or electron-donating groups can significantly affect its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The introduction of a fluorine atom can affect the compound's lipophilicity, boiling point, and density. The presence of a carbonyl group can lead to specific interactions, such as hydrogen bonding, which can be observed in the crystal structure of related compounds . Additionally, the electronic properties of the substituents can influence the compound's reactivity and its potential as a candidate for nonlinear optical materials, as suggested by the calculated first hyperpolarizability of similar compounds .

科学的研究の応用

Synthesis of Fluorescent Dyes

A study by Wrona-Piotrowicz et al. (2022) delves into the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene (pyrazoolympicene) chromophore. The research focuses on the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, leading to compounds exhibiting bright fluorescence. These compounds could be potential candidates for sensing strongly acidic fluorophore environments due to their weak base behavior and significant changes in emission spectra upon protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

Antimicrobial Agents

Bhat et al. (2016) synthesized a new series of compounds through a Vilsmeier–Haack formylation approach, aiming at potential antimicrobial applications. These compounds, characterized by their structure, showed a broad spectrum of antimicrobial activities along with moderate to good antioxidant properties. The study suggests that some of these synthesized compounds could serve as effective inhibitors against E. coli MurB enzyme, indicating their potential as antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

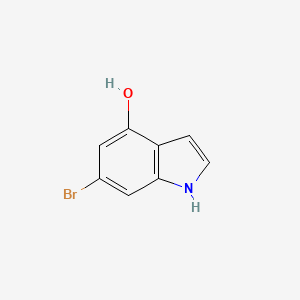

Structural Analysis and Synthesis

Research by Morzyk-Ociepa et al. (2021) offers a comprehensive analysis of 1H-indazole-3-carbaldehyde through X-ray, spectroscopic (FT-IR, FT-Raman), and computational (DFT) methods. This study provides insights into the molecule's crystal structure, stabilized by various intermolecular interactions such as π•••π and C=O•••π interactions. Such detailed structural analysis aids in understanding the molecular arrangements and potential applications in material science and chemical synthesis (Morzyk-Ociepa, Szmigiel-Bakalarz, Nentwig, Oeckler, & Malik, 2021).

将来の方向性

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

特性

IUPAC Name |

4-fluoro-7-methyl-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVSRRPYMYSITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。